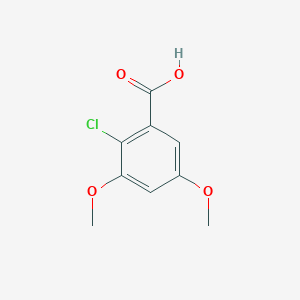
2-Chloro-3,5-dimethoxybenzoic acid
Übersicht
Beschreibung
2-Chloro-3,5-dimethoxybenzoic acid is a chemical compound with the CAS Number: 1134-08-3 . It has a molecular weight of 216.62 . The IUPAC name for this compound is 2-chloro-3,5-dimethoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,5-dimethoxybenzoic acid is1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3,5-dimethoxybenzoic acid are not available, it’s known that similar compounds like 3,5-Dimethoxybenzoic acid can be used as reactants for the synthesis of various compounds .Physical And Chemical Properties Analysis
2-Chloro-3,5-dimethoxybenzoic acid has a melting point range of 181-185 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization : In the field of organic synthesis, 2-Chloro-3,5-dimethoxybenzoic acid has been identified as a side product in the synthesis of 3,4-dimethoxybenzoic acid. An optimization study for this synthesis process highlighted the influence of different variables on the yield and formation of this side product (Bjørsvik & Norman, 1999).
Crystallography and Molecular Interactions : Research in crystallography revealed that 3,5-Dimethoxybenzoic acid is planar and forms hydrogen-bonded cyclic dimers. This study provides insight into the molecular interactions and structural properties of substances related to 2-Chloro-3,5-dimethoxybenzoic acid (Lynch et al., 1994).
Chemical Characterization and Industrial Application : An article focused on the synthesis and characterization of 3,5-Dimethoxyphthalic Anhydride, derived from methyl 3,5-dimethoxybenzoate, which is a related compound to 2-Chloro-3,5-dimethoxybenzoic acid. This research has implications for industrial applications in synthesizing various compounds (Liu Zuliang, 2007).
Environmental Photochemistry : A study on the photochemical behavior of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), which is structurally similar to 2-Chloro-3,5-dimethoxybenzoic acid, revealed novel pH-dependent photosubstitution pathways in aqueous solutions. This research is significant for understanding environmental photochemistry (Dallin et al., 2009).
Medicinal Intermediate Synthesis : In the medicinal chemistry domain, 3,5-dimethoxybenzoic acid, a compound related to 2-Chloro-3,5-dimethoxybenzoic acid, has been used in a new process for synthesizing intermediates for HIV restrainers, highlighting its potential in pharmaceutical applications (Zhang et al., 2007).
Wirkmechanismus
Target of Action
It is known that this compound can be used as a reagent in organic synthesis .
Mode of Action
It is known to be an electrophilic compound . Electrophiles are species that are attracted to electrons and tend to accept electrons to form a new bond. This property allows 2-Chloro-3,5-dimethoxybenzoic acid to interact with other compounds in organic synthesis reactions.
Biochemical Pathways
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 2-Chloro-3,5-dimethoxybenzoic acid) with a halide or pseudohalide using a palladium catalyst .
Eigenschaften
IUPAC Name |
2-chloro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJAFDUZIGZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dimethoxybenzoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)
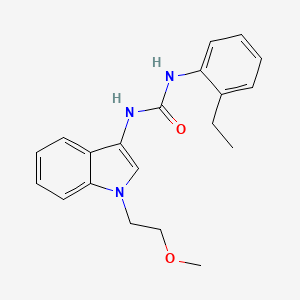
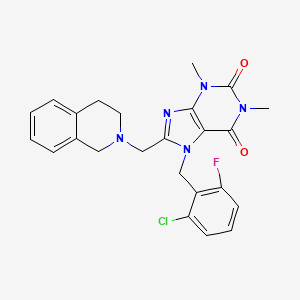
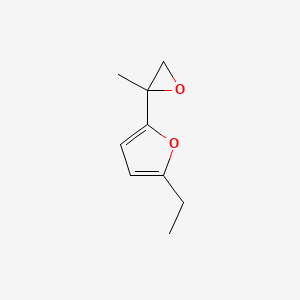

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)


![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
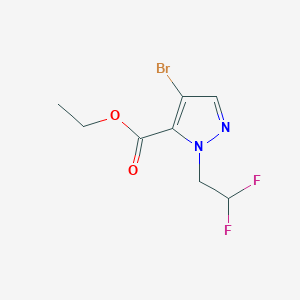

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)
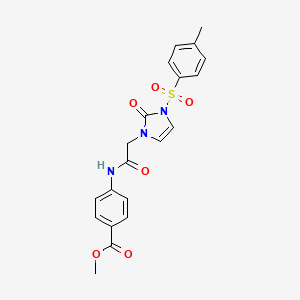
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)